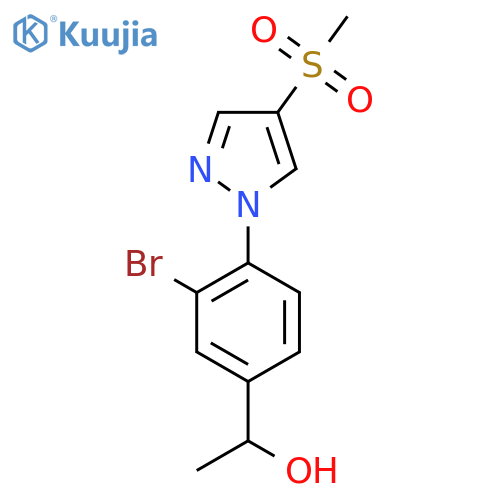

Cas no 2138166-36-4 (1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol)

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol

- 2138166-36-4

- EN300-1115072

- 1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol

-

- インチ: 1S/C12H13BrN2O3S/c1-8(16)9-3-4-12(11(13)5-9)15-7-10(6-14-15)19(2,17)18/h3-8,16H,1-2H3

- InChIKey: FPVLKYUAHAIFPW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1N1C=C(C=N1)S(C)(=O)=O)C(C)O

計算された属性

- せいみつぶんしりょう: 343.98303g/mol

- どういたいしつりょう: 343.98303g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 80.6Ų

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1115072-10.0g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1115072-0.1g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1115072-10g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1115072-1.0g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1115072-5g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1115072-0.5g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1115072-2.5g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1115072-0.25g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1115072-5.0g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1115072-0.05g |

1-[3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2138166-36-4 | 95% | 0.05g |

$707.0 | 2023-10-27 |

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 関連文献

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-olに関する追加情報

1-3-Bromo-4-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)Phenyl Ethan-1-Ol

The compound 1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl ethan-1-ol is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. Its unique structure, characterized by the presence of a bromine atom, a methanesulfonyl group, and a pyrazole ring, makes it a valuable compound in modern drug discovery and material science.

Recent studies have highlighted the importance of brominated aromatic compounds in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive agents. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with protein targets, making it a popular moiety in drug design.

The methanesulfonyl group attached to the pyrazole ring enhances the compound's stability and solubility, which are critical properties for pharmaceutical applications. This group also contributes to the molecule's ability to act as a leaving group in certain reactions, facilitating further chemical modifications.

Research has shown that 1H-pyrazoles are versatile building blocks in organic synthesis, enabling the creation of complex molecular architectures. The combination of this pyrazole derivative with a brominated phenol group introduces a novel platform for exploring new chemical reactivities and biological activities.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The use of advanced catalytic methods has improved the efficiency and selectivity of these reactions, ensuring high yields and purity.

From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Studies have demonstrated that brominated aromatic compounds can undergo microbial degradation under specific conditions, though further research is needed to optimize these processes.

The application of computational chemistry tools has provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed key interactions that govern its binding affinity to biological targets, aiding in the rational design of more effective drug candidates.

In conclusion, 1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl ethan-1-ol represents a promising molecule with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for advancing scientific research and innovation.

2138166-36-4 (1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol) 関連製品

- 25371-54-4(Phosphonic acid,P-octadecyl-, dimethyl ester)

- 1781821-33-7(4-(4-methoxyphenoxy)-4-methylpiperidine)

- 2228328-90-1(2-(5-chloro-2-hydroxyphenyl)butanedioic acid)

- 2172527-56-7(1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)

- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)

- 616238-78-9(methyl 7-aminobenzothiophene-2-carboxylate)

- 78273-26-4(5-hydrazinylpyridine-2-carboxylic acid)

- 1353998-36-3((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester)

- 2229093-41-6(2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid)

- 2639443-72-2(tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate)